![molecular formula C11H17N3 B2355806 3-(1-Methylpiperidin-2-yl)pyridin-2-amine CAS No. 54674-73-6](/img/structure/B2355806.png)
3-(1-Methylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
“3-(1-Methylpiperidin-2-yl)pyridin-2-amine” is a chemical compound with the molecular formula C11H17N3 . It is also known by other synonyms such as 1-Methyl-2-(3-pyridyl)piperidine, 3-(1-Methyl-2-piperidinyl)pyridine, and 3-(1-methyl-2-piperidyl)pyridine .
Synthesis Analysis
The synthesis of compounds similar to “3-(1-Methylpiperidin-2-yl)pyridin-2-amine” has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of “3-(1-Methylpiperidin-2-yl)pyridin-2-amine” consists of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The exact mass is 176.13100 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Methylpiperidin-2-yl)pyridin-2-amine” include a molecular weight of 176.25800, a density of 1.007g/cm3, a boiling point of 264.6ºC at 760 mmHg, and a flash point of 113.9ºC .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential anticancer properties. It has shown to exhibit weak cytotoxic activities against certain cell lines, such as HL7702, and excellent antiproliferative activity against others like A549 and HCT116 .
Anti-tubercular Agents
Research has been conducted to evaluate the effectiveness of this compound as an anti-tubercular agent. The studies involve determining IC 50 values from dose–response curves to measure cell viability after compound treatment .
Anti-fibrosis Activity
Some derivatives of this compound have displayed better anti-fibrosis activity than existing drugs like Pirfenidone on specific cell lines, indicating its potential use in treating fibrotic diseases .
Chemodivergent Synthesis
The compound has been used in chemodivergent synthesis processes to create N-(pyridin-2-yl)amides and other derivatives under mild and metal-free conditions, showcasing its versatility in chemical synthesis .
Kinase Inhibition
Derivatives of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .
Photophysical Behavior
The compound’s derivatives have also been explored for their photophysical properties, such as excitation-dependent fluorescence and phosphorescence, which could have applications in optical materials and sensors .
Future Directions
The future directions for “3-(1-Methylpiperidin-2-yl)pyridin-2-amine” could involve further exploration of its potential biological activities. For instance, pyrimidine derivatives are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties . Therefore, “3-(1-Methylpiperidin-2-yl)pyridin-2-amine” and its derivatives could be studied for these potential applications.
properties
IUPAC Name |
3-(1-methylpiperidin-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12/h4-5,7,10H,2-3,6,8H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJOLYZSAPOTEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=C(N=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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